(R)-1-(3,4-Difluorophenyl)ethanamine
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Overview
Description
®-1-(3,4-Difluorophenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Difluorophenyl)ethanamine typically involves the enantioselective reduction of prochiral ketones. One common method employs engineered ketoreductases (KREDS) as biocatalysts, which can be used either as whole microbial cells or isolated enzymes. These biocatalysts facilitate the highly enantiospecific reduction of prochiral ketones to produce homochiral alcohols, which are then converted to the desired amine compound .
Industrial Production Methods
In industrial settings, the production of ®-1-(3,4-Difluorophenyl)ethanamine may involve the use of chemical resolution techniques or asymmetric hydrogenation processes. These methods are designed to maximize yield and enantioselectivity while minimizing the use of expensive catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Difluorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various amine derivatives, imines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-1-(3,4-Difluorophenyl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of ®-1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity for these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3,4-Difluorophenyl)propanamine
- ®-1-(3,4-Difluorophenyl)butanamine
- ®-1-(3,4-Difluorophenyl)pentanamine
Uniqueness
®-1-(3,4-Difluorophenyl)ethanamine is unique due to its specific structural configuration and the presence of two fluorine atoms on the phenyl ring. This configuration imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESHLRAPTJZOJL-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427563 |
Source
|
Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321318-15-4 |
Source
|
Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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